molecular formula C6H7ClN4O4 B1336886 2,4-Dinitrophenylhydrazine hydrochloride CAS No. 55907-61-4

2,4-Dinitrophenylhydrazine hydrochloride

Cat. No. B1336886
CAS RN: 55907-61-4
M. Wt: 234.6 g/mol
InChI Key: PUYFAZQODQZOFK-UHFFFAOYSA-N
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Description

2,4-Dinitrophenylhydrazine hydrochloride (CAS RN: 55907-61-4) is a chemical compound used for HPLC labeling . It is a light yellow to brown powder or crystal . It is a derivative of hydrazine and is a potential mutagenic agent .


Synthesis Analysis

2,4-Dinitrophenylhydrazine can be prepared by the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene . It is also used as a reagent in instructional laboratories on qualitative organic analysis .


Molecular Structure Analysis

The molecular formula of 2,4-Dinitrophenylhydrazine hydrochloride is C6H6N4O4·HCl, and its molecular weight is 234.60 . The intra- and intermolecular hydrogen bonds in DNPH have been investigated by vibrational spectroscopic analysis .


Chemical Reactions Analysis

2,4-Dinitrophenylhydrazine reacts with a generic ketone to form a hydrazone . This reaction is an example of an addition-elimination reaction: nucleophilic addition of the -NH2 group to the C=O carbonyl group, followed by the elimination of a H2O molecule .


Physical And Chemical Properties Analysis

2,4-Dinitrophenylhydrazine hydrochloride is a solid at 20 degrees Celsius . It is air sensitive and hygroscopic .

Scientific Research Applications

Detection of Aldehydes and Ketones in Protein Carbonyls 2,4-Dinitrophenylhydrazine hydrochloride is commonly used as a reagent to detect the presence of aldehydes and ketones in protein carbonyls. This application is significant in biochemistry for understanding protein modifications that can occur under oxidative stress .

Quantitative Estimation of Prednisone

It serves as a colorimetric reagent in the quantitative estimation of prednisone, a corticosteroid drug. This application is crucial in pharmaceutical analysis to ensure the correct dosage and potency of the medication .

High-Throughput Screening for Mutant Strains

The compound is applied in high-throughput screening methods to identify mutant strains that can accumulate specific steroids, such as 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). This application is valuable in biotechnology and genetic engineering research .

Optimization of Carbonyl Determination

2,4-Dinitrophenylhydrazine hydrochloride’s DNPH-HCl form is used to reduce background levels of formaldehyde and improve quantitation of carbonyls in various samples, including e-vapor aerosol. This optimization is important for environmental monitoring and health risk assessment .

Spectrophotometric Determination

It is an important reagent for the qualitative identification of carbonyl groups (aldehyde and ketone compounds) and is also used in quantitative spectrophotometric determination of various compounds through different types of reactions. This application is widely used in analytical chemistry for substance identification and concentration measurement .

Mechanism of Action

Target of Action

The primary targets of 2,4-Dinitrophenylhydrazine (2,4-DNPH) are aldehydes and ketones . These compounds play crucial roles in various biochemical reactions within the body. Aldehydes and ketones are involved in energy production, signal transduction, and the synthesis of other biomolecules.

Mode of Action

2,4-DNPH interacts with its targets (aldehydes and ketones) through a process known as an addition-elimination reaction . Initially, the 2,4-DNPH molecule adds across the carbon-oxygen double bond of the aldehyde or ketone (the addition stage). This interaction forms an intermediate compound. Subsequently, a molecule of water is lost from this intermediate (the elimination stage), resulting in the formation of a hydrazone .

Result of Action

The primary result of 2,4-DNPH’s action is the formation of a yellow, orange, or red precipitate known as a dinitrophenylhydrazone . This precipitate is formed when 2,4-DNPH reacts with aldehydes and ketones. The color of the precipitate can vary depending on whether the carbonyl compound is aromatic (red precipitates) or aliphatic (more yellow color) .

Action Environment

The action, efficacy, and stability of 2,4-DNPH can be influenced by various environmental factors. For instance, the presence of water is necessary for the addition-elimination reaction to occur . Moreover, the compound is sensitive to shock and friction, and is usually handled as a wet powder to reduce these risks . The pH of the environment can also affect the reaction, as 2,4-DNPH is soluble in acid .

Safety and Hazards

2,4-Dinitrophenylhydrazine hydrochloride is harmful if swallowed and causes serious eye irritation . It is also a fire, blast, or projection hazard, with an increased risk of explosion if the desensitizing agent is reduced .

Future Directions

2,4-Dinitrophenylhydrazine hydrochloric acid solution has been used in detecting Artemisinin derivatives using TLC silica gel sheets . It may also be used in the determination of carbonyl groups .

properties

IUPAC Name

(2,4-dinitrophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4.ClH/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;/h1-3,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYFAZQODQZOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204505
Record name 2,4-Dinitrophenylhydrazinium(1+) chloride
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Molecular Weight

234.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitrophenylhydrazine hydrochloride

CAS RN

55907-61-4
Record name 2,4-Dinitrophenylhydrazine hydrochloride
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Record name 2,4-Dinitrophenylhydrazine hydrochloride
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Record name 2,4-Dinitrophenylhydrazinium(1+) chloride
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Record name 2,4-dinitrophenylhydrazinium(1+) chloride
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Record name 2,4-DINITROPHENYLHYDRAZINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 2,4-Dinitrophenylhydrazine hydrochloride in analytical chemistry?

A1: 2,4-Dinitrophenylhydrazine hydrochloride (DNPH) serves as a valuable reagent for the detection and quantification of carbonyl compounds, particularly aldehydes and ketones. [] This application stems from its ability to form readily identifiable and quantifiable derivatives, the 2,4-dinitrophenylhydrazones, upon reaction with carbonyls. This reaction is widely employed in various fields, including environmental monitoring, food chemistry, and pharmaceutical analysis.

Q2: Can you describe the structural characteristics of 2,4-Dinitrophenylhydrazine hydrochloride, including its molecular formula and weight?

A2: 2,4-Dinitrophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H6N4O4·HCl. It has a molecular weight of 234.62 g/mol. [] The molecule features a benzene ring substituted with two nitro groups (NO2) at the 2 and 4 positions and a hydrazine hydrochloride group (NHNH2·HCl) at the 1 position.

Q3: How do researchers utilize computational chemistry to study 2,4-Dinitrophenylhydrazine hydrochloride?

A3: Computational chemistry methods, such as Natural Bond Orbital (NBO) analysis, provide insights into the intermolecular interactions of 2,4-dinitrophenylhydrazine hydrochloride. [, ] These analyses can reveal details about hydrogen bonding patterns and energies within the crystal structure of the compound. Such information aids in understanding the molecule's physicochemical properties and behavior in various environments.

Q4: Have any studies explored the use of solid-phase extraction techniques with 2,4-Dinitrophenylhydrazine hydrochloride?

A4: Yes, research has focused on developing efficient methods for carbonyl derivatization using solid-phase extraction combined with 2,4-Dinitrophenylhydrazine hydrochloride. [] This approach involves impregnating a solid support, such as styrene-divinylbenzene resin (XAD-2), with DNPH. The impregnated reagent enables the direct capture and derivatization of carbonyls from complex samples, simplifying sample preparation and improving analytical sensitivity.

Q5: Are there any known limitations or challenges associated with the use of 2,4-Dinitrophenylhydrazine hydrochloride in analytical applications?

A5: While 2,4-Dinitrophenylhydrazine hydrochloride is a highly effective reagent, certain limitations exist. For instance, its reaction with some hindered carbonyl compounds, such as butanone and 2-pentanone, can be slow in aqueous solutions. [] Additionally, highly water-soluble carbonyls, like malonyldialdehyde, might not readily react in an aqueous phase or adsorb onto the solid support for derivatization. These limitations highlight the need for optimization and alternative approaches depending on the specific carbonyl compound under investigation.

Q6: Has 2,4-Dinitrophenylhydrazine hydrochloride been implicated in any biological studies?

A6: Interestingly, 2,4-Dinitrophenylhydrazine hydrochloride was used in early research exploring the enzymatic degradation of indole-3-acetic acid (IAA). [, , ] Scientists attempted to detect the formation of indole-3-carboxaldehyde, a potential IAA degradation product, by attempting to form its 2,4-dinitrophenylhydrazone derivative. While the results were initially inconclusive, later studies successfully demonstrated the formation of this aldehyde using modified enzymatic systems.

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